2-Bromo-3-(ethylsulfonyl)-pyridine

Process Chemistry Sulfonylurea Herbicide Intermediate Synthesis Optimization

2-Bromo-3-(ethylsulfonyl)-pyridine (CAS 124589-98-6) is a heterocyclic building block belonging to the 2-halo-3-alkylsulfonylpyridine class. It is primarily employed as the key intermediate in the synthesis of the sulfonylurea herbicide rimsulfuron.

Molecular Formula C7H8BrNO2S
Molecular Weight 250.12 g/mol
CAS No. 124589-98-6
Cat. No. B047522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(ethylsulfonyl)-pyridine
CAS124589-98-6
Synonyms2-bromo-3-(ethylsulfonyl)-pyridine
Molecular FormulaC7H8BrNO2S
Molecular Weight250.12 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=C(N=CC=C1)Br
InChIInChI=1S/C7H8BrNO2S/c1-2-12(10,11)6-4-3-5-9-7(6)8/h3-5H,2H2,1H3
InChIKeyADGBTPTWNFPAJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-(ethylsulfonyl)-pyridine (CAS 124589-98-6): A Critical Sulfonylurea Herbicide Intermediate


2-Bromo-3-(ethylsulfonyl)-pyridine (CAS 124589-98-6) is a heterocyclic building block belonging to the 2-halo-3-alkylsulfonylpyridine class. It is primarily employed as the key intermediate in the synthesis of the sulfonylurea herbicide rimsulfuron [1]. The compound features a pyridine ring substituted with a bromine atom at the 2-position and an ethylsulfonyl group at the 3-position, an arrangement that enables subsequent regiospecific sulfonamide formation. Physicochemical data indicate a density of 1.591 g/cm³, a boiling point of 405.4 °C at 760 mmHg, and a predicted aqueous solubility of 4.3 g/L at 25 °C . The compound is typically supplied as a solid with purity ≥95%.

Why Generic Substitution of 2-Bromo-3-(ethylsulfonyl)-pyridine Fails: Regioisomeric and Halogen-Dependent Reactivity


Attempts to replace 2-bromo-3-(ethylsulfonyl)-pyridine with other in-class analogs (e.g., the 5‑bromo isomer, CAS 1227384‑81‑7; the 2‑chloro analog, CAS 87695‑79‑2; or the non‑halogenated 3‑(ethylsulfonyl)pyridine) encounter fundamental reactivity and synthetic‑pathway incompatibilities. The 2‑bromo‑3‑sulfonyl substitution pattern is indispensable for the regiospecific construction of the rimsulfuron sulfonamide pharmacophore [1]. The bromine atom at the 2‑position, activated by the electron‑withdrawing 3‑sulfone group, exhibits markedly higher leaving‑group ability in nucleophilic aromatic substitution (SNAr) than the corresponding chlorine atom, directly affecting reaction rates and yields in downstream transformations [2]. Furthermore, the 3‑position of the sulfone group is critical; the 5‑substituted isomer cannot engage in the same intra‑molecular activation pathway, rendering it synthetically inert for the intended herbicide intermediate application. These differences are quantifiable, as demonstrated in the evidence guide below.

Quantitative Differentiation Evidence for 2-Bromo-3-(ethylsulfonyl)-pyridine (CAS 124589-98-6)


Synthesis Yield: Improved Method Achieves 79.4% vs. Prior Art 58%

A patent‑documented improved process for 2‑bromo‑3‑(ethylsulfonyl)‑pyridine achieves a crude yield of 79.4% with product content ≥95.4% by liquid chromatography (external standard). This represents a 21.4‑percentage‑point increase over the prior method, which yielded only approximately 58% and produced an oily, difficult‑to‑purify product [1]. The comparison is a direct head‑to‑head improvement within the same synthetic pathway, using identical substrates (1,1,3,3‑tetramethoxypropane, ethanesulfonyl acetonitrile, HBr).

Process Chemistry Sulfonylurea Herbicide Intermediate Synthesis Optimization

Physicochemical Differentiation: Density and Boiling Point vs. 2‑Chloro Analog

The target compound exhibits a predicted density of 1.591 g/cm³ and a boiling point of 405.4 °C at 760 mmHg . In contrast, the 2‑chloro‑3‑(ethylsulfonyl)pyridine analog (CAS 87695‑79‑2) shows a predicted density of 1.3 g/cm³ and a boiling point of 383.3 °C . The higher density (+0.291 g/cm³) and elevated boiling point (+22.1 °C) of the bromo derivative reflect stronger intermolecular interactions, which can affect distillation and crystallization behavior during downstream processing.

Physicochemical Properties Process Engineering Purification Parameters

Regiospecificity: 2‑Bromo‑3‑(ethylsulfonyl) Is Essential for Rimsulfuron Intermediate Conversion

The rimsulfuron synthetic route requires conversion of 2‑bromo‑3‑(ethylsulfonyl)‑pyridine to 3‑(ethylsulfonyl)‑pyridine‑2‑sulfonamide (CAS 117671‑01‑9) [1]. The overall yield of rimsulfuron starting from this intermediate is reported as 38.8% with final content above 98.5% [2]. The 2‑bromo‑5‑(ethylsulfonyl)‑pyridine isomer (CAS 1227384‑81‑7) lacks the sulfone group in the 3‑position and cannot undergo the same regiospecific sulfonamide formation; no literature or patent reports its use in rimsulfuron synthesis, confirming that the 2,3‑substitution pattern is an absolute structural requirement for this economically significant pathway.

Herbicide Synthesis Regiospecific Intermediate Sulfonamide Formation

Solubility Profile: Predicted Aqueous Solubility Supports Liquid‑Phase Reaction Design

The predicted aqueous solubility of 2‑bromo‑3‑(ethylsulfonyl)‑pyridine is 4.3 g/L at 25 °C . While a direct experimental comparison with the 2‑chloro analog is unavailable, this value provides a quantitative baseline for selecting biphasic reaction conditions, extraction solvents, and crystallization protocols. The moderate solubility, combined with the compound's solid physical form at ambient temperature, facilitates isolation by filtration—a notable advantage over the oily intermediate obtained in the prior‑art 58%‑yield method [1].

Solubility Parameter Reaction Medium Design Process Development

High‑Value Application Scenarios for 2‑Bromo‑3‑(ethylsulfonyl)‑pyridine Based on Quantitative Evidence


Kilogram‑Scale Manufacturing of Rimsulfuron Herbicide Intermediate

The improved synthesis method yielding 79.4% with ≥95.4% content [1] makes this compound the preferred starting point for large‑scale rimsulfuron production. The solid, filterable product eliminates the oil‑handling difficulties of the prior 58%‑yield method, directly reducing purification costs. Procurement specifications should mandate minimum 95% purity (LC) to ensure reproducible downstream sulfonamide formation.

Nucleophilic Aromatic Substitution (SNAr) Reaction Development

The bromine atom at the 2‑position, activated by the 3‑ethylsulfonyl group, provides a well‑defined electrophilic center for SNAr with amines, thiols, and alkoxides. The higher leaving‑group ability of Br vs. Cl supports faster kinetics; the quantified density (1.591 g/cm³) and boiling point (405.4 °C) differences from the chloro analog inform solvent selection for microwave‑assisted or high‑temperature substitution reactions.

Quality Control and Reference Standard Procurement

The defined physicochemical parameters—density 1.591 g/cm³, boiling point 405.4 °C, predicted solubility 4.3 g/L —provide concrete identity and purity benchmarks. These values enable incoming QC verification via density measurement, melting/boiling point determination, and HPLC purity assay against a certificate of analysis, ensuring lot‑to‑lot consistency for regulated agrochemical intermediate supply chains.

Comparative Reactivity Studies of 2‑Halo‑3‑sulfonylpyridine Series

For research groups investigating structure‑reactivity relationships in SNAr or cross‑coupling chemistry, this compound serves as the bromo benchmark against the 2‑chloro (density 1.3 g/cm³, bp 383.3 °C) and the non‑halogenated 3‑(ethylsulfonyl)pyridine analogs. The regiospecific requirement for the 2,3‑pattern in herbicide synthesis [2] additionally makes it a unique probe for studying electronic effects of the sulfone group on pyridine ring activation.

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